1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzodioxin ring fused to a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone typically involves the condensation of 1,4-benzodioxin derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 1,4-benzodioxin-6-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents.
Substitution: Various nucleophiles like halides, thiols; in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenethylamines.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-(methylamino)ethanone
- 1-(2,3-Dihydro-1,4-benzodioxin-7-yl)-2-(methylamino)ethanone
- 1-(2,3-Dihydro-1,4-benzodioxin-8-yl)-2-(methylamino)ethanone
Comparison: Compared to its analogs, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone exhibits unique structural features that may result in different chemical reactivity and biological activity. Its position on the benzodioxin ring can influence its interaction with molecular targets and its overall stability.
Properties
CAS No. |
446266-77-9 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C11H13NO3/c1-12-7-9(13)8-2-3-10-11(6-8)15-5-4-14-10/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
TUENQQBNTUTZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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